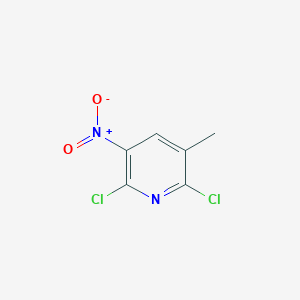

2,6-Dichloro-3-methyl-5-nitropyridine

Descripción

Contextual Significance of Nitropyridines in Synthetic Chemistry

Nitropyridines are a class of pyridine (B92270) derivatives that contain one or more nitro groups. They are of significant interest to researchers in chemical and biological fields due to their strong polarity and oxidizing characteristics. chempanda.com The nitro group is a strong electron-withdrawing group, which alters the charge density and structural characteristics of the heterocyclic system, thereby increasing its reactive potential. chempanda.com

From a synthetic chemistry perspective, nitropyridines serve as readily available precursors for a wide array of mono- and polynuclear heterocyclic systems. nih.govnih.gov These systems are foundational in the development of various biologically active compounds, including antitumor, antiviral, and anti-neurodegenerative agents. nih.govnih.gov The versatility of the nitro group allows it to facilitate reactions with nucleophilic reagents and to be converted into other functional groups, making nitropyridines crucial intermediates in organic synthesis. nih.gov For instance, they are used in the synthesis of insecticides and other bioactive molecules through reactions like nucleophilic substitution of a chlorine atom, which is activated by the nitro group. nih.gov

Role of Polyhalogenated Nitropyridines in Advanced Organic Synthesis

Polyhalogenated nitropyridines, which include compounds like 2,6-Dichloro-3-methyl-5-nitropyridine, are particularly important in advanced organic synthesis. The presence of multiple halogen atoms, which are effective leaving groups, combined with the activating effect of the nitro group, makes these compounds highly reactive towards nucleophilic substitution. stackexchange.com

This reactivity is exploited in the synthesis of various substituted pyridines. For example, in 2,6-dichloro-3-nitropyridine (B41883), the nitro group activates both the ortho (C-2) and para (C-6) positions for nucleophilic attack. stackexchange.com This allows for the selective introduction of different functional groups at these positions, leading to the creation of diverse molecular architectures. These compounds serve as key intermediates for dyes, pharmaceuticals, and agricultural chemicals. google.com The synthesis of 2,6-dichloro-3-nitropyridine itself is often achieved through the nitration of 2,6-dichloropyridine (B45657) using reagents like a mixture of nitric acid and sulfuric acid, or nitric acid in the presence of oleum (B3057394). google.comresearchgate.netnih.gov Alternative methods have also been developed to avoid harsh acidic conditions. google.com

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its utility as a synthetic intermediate. Studies have explored optimizing its preparation, for instance, by using oleum to allow for lower molar ratios of nitric acid to 2,6-dichloropyridine and to reduce the evolution of hazardous nitrogen oxides during the reaction. google.com

A significant area of research involves its use in nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is a key point of investigation. For example, when reacting with an amine, substitution can occur at either the 2- or 6-position. While substitution at the 6-position might be considered the thermodynamic product due to reduced steric hindrance, the observed product often results from kinetically controlled substitution at the more electron-deficient 2-position, which is ortho to the strongly electron-withdrawing nitro group. stackexchange.com The crystalline structure of the related compound 2,6-dichloro-3-nitropyridine has been characterized, providing insights into its molecular geometry. researchgate.netnih.gov This fundamental research underpins its application in creating more complex functional molecules for various chemical and pharmaceutical applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDPPLSOTVMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483105 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-88-6 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dichloro 3 Methyl 5 Nitropyridine

Established Nitration Pathways for Pyridine (B92270) Scaffolds

Nitration of Dichloropyridines Utilizing Mixed Acid Systems

The most conventional and widely documented method for the synthesis of nitrated dichloropyridines involves the use of potent nitrating agents, commonly referred to as mixed acid systems. These systems typically consist of a mixture of nitric acid (HNO₃) and a strong dehydrating acid, most frequently sulfuric acid (H₂SO₄) or oleum (B3057394) (fuming sulfuric acid). The function of the sulfuric acid is to protonate the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

The nitration of 2,6-dichloropyridine (B45657) to yield 2,6-dichloro-3-nitropyridine (B41883) serves as a well-documented example of this methodology. Research has shown that this reaction can be successfully carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. nih.govresearchgate.net In a typical laboratory procedure, 2,6-dichloropyridine is added portion-wise to the mixed acid solution at a controlled temperature, often starting at 0 °C, followed by heating to drive the reaction to completion. nih.govresearchgate.net

One patented process highlights the use of oleum in the reaction, which allows for lower molar ratios of nitric acid to the dichloropyridine substrate (e.g., around 1.5:1) compared to methods using only sulfuric acid, where ratios can be higher than 10:1. google.com The use of oleum is reported to reduce the evolution of hazardous nitrogen oxide fumes, a common issue in nitration reactions. google.com Yields for these mixed-acid nitrations can vary, with corrected yields reported in the range of 70-77%. google.comgoogle.com

| Substrate | Nitrating System | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Conc. H₂SO₄ / Fuming HNO₃ | 0 °C then heated to 65 °C for 2h | 46% | researchgate.net |

| 2,6-Dichloropyridine | 65% Oleum / Fuming HNO₃ | Heated at 68-134 °C for 5.5h | 77% (corrected) | google.com |

| 2,6-Dichloropyridine | 90% HNO₃ / H₂SO₄ | Not specified | 64.5% | google.com |

Catalytic Approaches in Nitration Reactions

To mitigate the harsh conditions and improve the efficiency of pyridine nitration, catalytic methods have been explored. Catalysts can enhance the reaction rate and potentially improve selectivity under milder conditions. For the synthesis of 2,6-dichloro-3-nitropyridine, a method has been disclosed that employs sulfamic acid as a catalyst. google.com In this process, 2,6-dichloropyridine is reacted with nitric acid in a sulfuric acid solvent in the presence of a catalytic amount of sulfamic acid. google.com This approach is reported to provide stable yields of over 80% while operating over a wide temperature range (20-150 °C). google.com The use of a catalyst can reduce the required excess of nitrating agents and potentially offer a more controlled reaction profile.

Novel and Green Synthetic Routes

Concerns over the safety and environmental impact of using large quantities of strong acids have driven research into alternative synthetic strategies. These novel routes aim to provide safer, more sustainable, and economically viable methods for producing 2,6-dichloro-3-methyl-5-nitropyridine and related compounds.

Non-Nitration Synthetic Strategies

An innovative approach to synthesizing chlorinated nitropyridines avoids the direct nitration of a pre-existing pyridine ring altogether. One such strategy involves building the nitropyridine core from acyclic precursors. A patented method describes a two-step synthesis for 2,6-dichloro-3-nitropyridine that exemplifies this concept. google.com

The synthesis begins with a 1,4-addition reaction between a 2-nitroacetate and a 2-halogenated acrylate, catalyzed by an organic base. This is followed by the addition of ammonia (B1221849), which initiates a cyclization reaction to form the heterocyclic ring, yielding 2,6-dihydroxy-3-nitropyridine. google.com In the second step, this intermediate undergoes a chlorination reaction using a suitable chlorinating agent (such as phosphorus oxychloride or triphosgene) to replace the hydroxyl groups with chlorine atoms, affording the final 2,6-dichloro-3-nitropyridine product with high yield and purity. google.com

Environmentally Benign Synthesis Approaches

The development of "green" chemical processes focuses on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. The aforementioned non-nitration strategy is presented as a green and safe preparation method precisely because it circumvents the use of concentrated nitric and sulfuric acids. google.com This reduces the risks associated with handling highly corrosive materials and minimizes the production of acidic waste streams, which require neutralization and disposal. The process utilizes cheaper, readily available raw materials and operates under relatively mild conditions. google.com

Other green nitration techniques under investigation for aromatic compounds in general, which could potentially be adapted for pyridine scaffolds, include the use of dinitrogen pentoxide (N₂O₅) as an effective and eco-friendly nitrating agent in alternative solvent systems like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE). nih.gov This approach significantly reduces acidic waste as the agent can be used almost stoichiometrically and the solvent can be easily recovered and reused. nih.gov Microwave-assisted synthesis using safer nitrating reagents, such as calcium nitrate (B79036) in acetic acid, also represents a promising green chemistry approach for nitration reactions. gordon.edu

Regioselective Synthesis and Isomer Control

Achieving the desired substitution pattern is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. The position of the incoming nitro group is dictated by the electronic and steric influences of the substituents already present on the pyridine ring.

In the case of nitrating 2,6-dichloro-3-methylpyridine (B1299082), the regioselectivity is a result of the combined directing effects of the two chloro groups, the methyl group, and the ring nitrogen itself.

Ring Nitrogen: The nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack, particularly at the ortho (2,6) and para (4) positions. Electrophilic substitution, when it occurs, is favored at the meta (3,5) positions.

Chloro Groups: The chlorine atoms at the 2- and 6-positions are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors via resonance. However, their deactivating nature further increases the difficulty of the reaction.

Methyl Group: The methyl group at the 3-position is an activating group and directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

The nitration occurs at the 5-position. This outcome is a compromise between these competing electronic effects. The 5-position is meta to the deactivating ring nitrogen and the C-3 methyl group, and it is the least sterically hindered and least electronically deactivated position available for electrophilic attack. Controlling reaction parameters such as temperature and the concentration of the nitrating agent is crucial for minimizing the formation of unwanted isomers and byproducts. The interplay between thermodynamic and kinetic control can also influence the final product distribution, where the observed regioselectivity may favor the kinetically controlled product. echemi.comstackexchange.com

Influence of Reaction Conditions on Product Regioselectivity

The regioselectivity in the synthesis of substituted pyridines is a critical aspect that dictates the final product's structure and purity. In the case of this compound, the introduction of the nitro group onto the 2,6-dichloro-3-methylpyridine precursor is a key step where regiochemistry comes into play. While specific literature on the synthesis of this compound is scarce, valuable insights can be drawn from the synthesis of structurally similar compounds, such as 2,6-dichloro-3-nitropyridine.

The nitration of 2,6-dichloropyridine is a well-documented process that offers a pertinent model. The reaction typically employs a mixture of nitric acid and a strong acid, such as sulfuric acid or oleum. The choice of acid and the reaction temperature are paramount in controlling the outcome. For instance, the use of oleum (fuming sulfuric acid) in the nitration of 2,6-dichloropyridine has been shown to be advantageous. It allows for the use of lower molar ratios of nitric acid and can minimize the evolution of hazardous nitrogen oxide fumes.

The directing effects of the substituents on the pyridine ring are the primary determinants of regioselectivity. In the precursor, 2,6-dichloro-3-methylpyridine, the two chloro groups at positions 2 and 6 are deactivating and ortho-, para-directing. The methyl group at position 3 is activating and ortho-, para-directing. The pyridine nitrogen itself is a strongly deactivating group. The interplay of these electronic effects governs the position of nitration. The nitro group, being an electrophile, will preferentially attack the position most activated by the combined electronic influences. In this case, the 5-position is electronically favored for substitution.

In the context of nucleophilic aromatic substitution (SNAr) on a related compound, 2,6-dichloro-3-nitropyridine, the regioselectivity of an incoming nucleophile is determined by the electronic activation by the nitro group and the inherent reactivity of the pyridine ring positions. The nitro group strongly activates the ortho (position 2) and para (position 6) positions towards nucleophilic attack. The inductive effect of the nitro group would make the ortho position more electron-deficient. However, steric hindrance from the adjacent nitro group can influence the accessibility of this position to the nucleophile. This highlights that a delicate balance of electronic and steric factors, which can be modulated by reaction conditions, governs the regiochemical outcome.

The table below summarizes typical reaction conditions for the nitration of 2,6-dichloropyridine, which can be extrapolated to understand the synthesis of its 3-methyl analog.

| Reactants | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 2,6-Dichloropyridine | Nitric Acid | Oleum (10-65%) | 85-150 | 1-10 | Not specified |

| 2,6-Dichloropyridine | Nitric Acid | Sulfuric Acid | 20-150 | 10-40 | >80 |

| 2,6-Dichloropyridine | Fuming Nitric Acid | Sulfuric Acid | Not specified | Not specified | 64.5 |

Stereochemical Considerations in Synthesis

Stereochemistry is a fundamental aspect of chemical synthesis, particularly for molecules with chiral centers that can exist as different stereoisomers. However, in the case of this compound, the molecule itself is achiral. It does not possess any stereocenters, and its planar aromatic ring structure does not allow for geometric isomerism such as cis-trans isomerism.

As a result, the synthesis of this compound does not inherently involve the formation of stereoisomers. The synthetic methodologies employed, such as the electrophilic nitration of a precursor, proceed without the generation of chiral products. Consequently, there are no specific stereochemical considerations, such as the need for stereoselective catalysts or chiral auxiliaries, in the preparation of this compound. The final product is a single, achiral molecule.

Mechanistic Investigations of 2,6 Dichloro 3 Methyl 5 Nitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is the primary pathway for the functionalization of 2,6-dichloro-3-methyl-5-nitropyridine. The presence of the strongly deactivating nitro group at the C-5 position, along with the inherent electron deficiency of the pyridine (B92270) ring, significantly activates the chlorinated positions (C-2 and C-6) toward attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The two chlorine atoms at the C-2 and C-6 positions of the pyridine ring serve as effective leaving groups in SNAr reactions. These positions are ortho and para, respectively, to the activating nitro group at C-5, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate.

Nitrogen-based nucleophiles, such as secondary amines and arylamines, readily displace the chloro substituents on activated pyridine rings. In studies on the closely related compound 2,6-dichloro-3-nitropyridine (B41883), secondary amines like piperazine (B1678402) have been shown to selectively substitute one of the chlorine atoms. stackexchange.comechemi.com The reaction proceeds by the nucleophilic attack of the amine on one of the chlorinated carbon atoms, followed by the elimination of a chloride ion to restore aromaticity. Kinetic studies on similar substrates, such as 2-chloro-5-nitropyridine (B43025) and 2-chloro-3,5-dinitropyridine, with various substituted anilines have demonstrated that the reactions follow second-order kinetics and are influenced by the electronic nature of the substituents on the aniline (B41778) nucleophile. researchgate.net

Table 1: Example of SNAr Reaction with a Nitrogen-based Nucleophile on a Related Dichloronitropyridine Substrate

| Reactant | Nucleophile | Product | Observations |

| 2,6-Dichloro-3-nitropyridine | Ethyl piperazine-1-carboxylate | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | Substitution occurs preferentially at the C-2 position. stackexchange.comechemi.com |

The halogenated positions of dichloropyridines are also amenable to functionalization using carbon-based nucleophiles through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide, is a powerful method for forming carbon-carbon bonds. diva-portal.orglibretexts.orgharvard.edu Research on the parent 2,6-dichloropyridine (B45657) has demonstrated its successful double Suzuki-Miyaura cross-coupling with p-methoxyphenylboronic acid. researchgate.net This indicates that both chloro-positions can be substituted, making this compound a viable substrate for similar transformations to introduce aryl or vinyl groups.

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the dichloropyridine to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu

Table 2: Example of Suzuki-Miyaura Coupling on a Related Dichloropyridine Substrate

| Reactant | Nucleophile/Reagent | Catalyst/Base | Product | Yield |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,6-Bis(p-methoxyphenyl)pyridine | 88% researchgate.net |

Oxygen-based nucleophiles (e.g., alkoxides, phenoxides) and sulfur-based nucleophiles (e.g., thiolates) are also capable of participating in SNAr reactions with activated chloro-heteroaromatics. While specific studies detailing the reaction of this compound with these nucleophiles are not widely documented, the established principles of SNAr suggest that such reactions are feasible. In some related 3-nitro-5-halopyridines, studies have shown that anionic sulfur nucleophiles can lead to the substitution of the nitro group itself rather than the halogen, highlighting a competitive reaction pathway that depends on the substrate and reaction conditions. nih.gov

In unsymmetrically substituted dichloropyridines like 2,6-dichloro-3-nitropyridine, the two chlorine atoms are electronically distinct, leading to regioselectivity in monosubstitution reactions. The chlorine at the C-2 position is ortho to the nitro group, while the chlorine at the C-6 position is para. stackexchange.comechemi.com Both positions are activated by the resonance effect of the nitro group. stackexchange.com

However, the nitro group also exerts a powerful inductive electron-withdrawing effect, which is distance-dependent and therefore most strongly felt at the adjacent C-2 position. stackexchange.comechemi.com This enhanced inductive effect makes the C-2 carbon more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comechemi.com Consequently, reactions with nucleophiles like amines often show a preference for substitution at the C-2 position, which is considered the kinetically controlled product. stackexchange.comechemi.com The C-6 substitution product, where the substituents are para to each other, may be the thermodynamically more stable product, but the reaction barrier to form it is higher. stackexchange.comechemi.com For this compound, the C-3 methyl group introduces an additional steric factor that would likely hinder attack at the C-2 position, potentially increasing the proportion of substitution at the less sterically encumbered C-6 position.

Substitution at Halogenated Positions

Transformation of the Nitro Group

The nitro group in this compound is not merely an activating group for SNAr reactions; it is also a functional group that can undergo various chemical transformations. One of the most common and synthetically useful reactions of aromatic nitro compounds is their reduction to the corresponding amino group. masterorganicchemistry.com This transformation fundamentally alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com The reduction can be achieved using several methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with metals in acidic media (e.g., tin or iron in hydrochloric acid). masterorganicchemistry.com

Furthermore, as noted in certain nitropyridine systems, the nitro group can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, particularly with soft nucleophiles like thiols. nih.gov This reactivity pathway provides an alternative method for the functionalization of the pyridine ring, competing with the displacement of the halogen substituents.

Reduction Reactions to Amino Pyridines

The transformation of the nitro group in this compound to a primary amine is a pivotal reaction, yielding the versatile synthetic intermediate 5-amino-2,6-dichloro-3-methylpyridine. This reduction can be accomplished through various established methods, primarily categorized into catalytic hydrogenation and chemical reduction using dissolving metals or other reducing agents. The choice of method often depends on the desired selectivity, scale, and compatibility with other functional groups.

Catalytic hydrogenation stands as a highly efficient method for this conversion. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgresearchgate.net The reaction is generally clean, affording high yields of the corresponding aminopyridine. The process involves the adsorptive activation of both the hydrogen molecule and the nitro compound on the catalyst surface, followed by a stepwise reduction of the nitro group. orientjchem.org

Chemical reduction offers an alternative pathway, often employing metals in acidic media. Reagents such as iron powder in acetic acid or hydrochloric acid, tin (Sn), or stannous chloride (SnCl₂) in concentrated hydrochloric acid are classic examples. wikipedia.org These reactions proceed via a series of single-electron transfers from the metal to the nitro group. For instance, the Bechamp reduction using iron and acid is a widely used industrial process for converting aromatic nitro compounds to anilines. Selective reduction of nitro compounds in the presence of other reducible functional groups can also be achieved using specific reagent systems like sodium borohydride (B1222165) in the presence of transition metal complexes or nickel-catalyzed hydrosilylation. rsc.orgjsynthchem.com

The general reaction is as follows:

This compound → 5-Amino-2,6-dichloro-3-methylpyridine

Below is a table summarizing common laboratory methods applicable to the reduction of the nitro group in this compound.

| Reagent/Catalyst | Solvent | General Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol (B129727), Ethyl Acetate | Room temperature, 1-4 atm H₂ | High efficiency and clean conversion. May cause dehalogenation at higher temperatures/pressures. |

| H₂, Raney Ni | Ethanol, Methanol | Room temperature to 50°C, elevated H₂ pressure | A cost-effective alternative to palladium catalysts. |

| Fe, HCl/CH₃COOH | Water, Ethanol | Reflux | Classic, robust method. Requires workup to remove iron salts. |

| SnCl₂·2H₂O | Ethanol, Concentrated HCl | Room temperature to reflux | Effective for small-scale synthesis; stoichiometric amounts of tin salts are produced. |

| NaBH₄, Ni(PPh₃)₄ | Ethanol | Room Temperature | Offers high chemoselectivity, preserving other sensitive functional groups. jsynthchem.com |

Other Nitro Group Transformations

Beyond complete reduction to an amine, the nitro group of this compound can undergo several other mechanistically distinct transformations. These reactions can lead to products with different oxidation states of the nitrogen atom or result from the displacement of the nitro group itself.

Partial Reduction: Under controlled conditions, the reduction of the nitro group can be halted at intermediate stages. For example, using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride, it is possible to reduce aromatic nitro compounds to the corresponding N-arylhydroxylamines. wikipedia.org Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of catalysts like Raney nickel or rhodium on carbon at controlled temperatures can also yield hydroxylamines. mdpi.com Further, reduction with salts such as tin(II) chloride under specific conditions can lead to the formation of oximes from primary nitro compounds, though this is less common for nitroarenes. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group, which strongly activates the pyridine ring towards nucleophilic attack. While it typically directs substitution to the ortho and para positions, the nitro group itself can act as a leaving group in SNAr reactions, a process known as nitro-group displacement. rsc.org This reactivity is particularly pronounced in electron-deficient systems. For instance, studies on 3-R-5-nitropyridines have shown that the non-activated nitro group at the 3-position can be displaced by various anionic nucleophiles, such as thiols. nih.govresearchgate.net In the context of this compound, a strong nucleophile could potentially displace the nitro group at the C-5 position, although displacement of the chlorine atoms at the more activated C-2 or C-6 positions is generally more facile.

The following table outlines potential transformations of the nitro group other than full reduction.

| Transformation | Product Type | Typical Reagents | Mechanistic Notes |

|---|---|---|---|

| Partial Reduction | N-Arylhydroxylamine | Zn/NH₄Cl; N₂H₄·H₂O with Rh/C | Involves a two-electron reduction of the nitro group. mdpi.com |

| Reductive Coupling | Azo Compound | Mild reducing agents like NaBH₄ or glucose in basic media. | Proceeds via condensation of intermediate nitroso and hydroxylamine (B1172632) species. |

| Nitro-Group Displacement | Substituted Dichloromethylpyridine | Strong nucleophiles (e.g., RS⁻, RO⁻) | An SNAr pathway where NO₂⁻ acts as the leaving group. rsc.org |

Reactivity of the Methyl Group

The methyl group at the C-3 position of this compound, while generally less reactive than the chloro and nitro substituents, can participate in several important chemical transformations, primarily oxidation and halogenation reactions.

Oxidation: The oxidation of methyl groups attached to aromatic rings is a common synthetic strategy to introduce carboxylic acid functionalities. thieme-connect.de For methylpyridines, this transformation typically requires strong oxidizing agents due to the electron-deficient nature of the pyridine ring. Reagents such as potassium permanganate (B83412) (KMnO₄) in acidic or basic conditions, or chromium(VI) compounds, can be used. thieme-connect.de Another approach involves the reaction with molecular halogens (e.g., chlorine) in an aqueous medium under the influence of actinic radiation, which can oxidize the methyl group to a carboxyl group. google.com This process generates the corresponding 2,6-dichloro-5-nitropyridine-3-carboxylic acid, a valuable intermediate for further functionalization.

Halogenation: The methyl group can also undergo free-radical halogenation at the side chain. This reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This process would convert the methyl group into a halomethyl (-CH₂X), dihalomethyl (-CHX₂), or trihalomethyl (-CX₃) group, depending on the reaction conditions and stoichiometry. google.com For example, side-chain fluorination of 3-methylpyridine (B133936) has been achieved by reacting it with hydrogen fluoride (B91410) and chlorine, yielding products like 3-(trifluoromethyl)pyridine. google.com These halogenated methyl groups are themselves useful synthetic handles, susceptible to nucleophilic substitution or further transformations.

The table below summarizes key reactions involving the methyl group.

| Reaction Type | Product Functional Group | Typical Reagents | Conditions |

|---|---|---|---|

| Oxidation | Carboxylic Acid (-COOH) | KMnO₄; CrO₃ | Heating in acidic or basic solution |

| Radical Halogenation | Halomethyl (-CH₂X) | NBS, NCS | Radical initiator (AIBN), UV light |

| Radical Halogenation | Trihalomethyl (-CX₃) | Excess halogen (e.g., Cl₂), HF | Elevated temperature and pressure google.com |

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for this compound are not extensively documented, its reactivity can be understood by analyzing studies on structurally related compounds and applying established principles of physical organic chemistry. The primary reactive sites for nucleophilic attack are the C-2 and C-6 positions, which are activated by the ring nitrogen and the C-5 nitro group.

The dominant reaction pathway for this substrate is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The regioselectivity of this attack (C-2 vs. C-6) is governed by a combination of electronic and steric factors, leading to either a kinetically or thermodynamically controlled product. The nitro group at C-5 activates both the ortho C-6 position and the para C-2 position through resonance stabilization of the negatively charged Meisenheimer intermediate. However, the inductive effect of the nitro group is stronger at the closer C-6 position. Conversely, the C-2 position is also strongly activated by the adjacent ring nitrogen. Discussions on the amination of the similar 2,6-dichloro-3-nitropyridine suggest that substitution at the C-2 position is often kinetically favored due to the powerful inductive electron withdrawal by the adjacent nitro group, making C-2 more electron-deficient. stackexchange.com Substitution at C-6, placing the new substituent para to the nitro group, may lead to the more thermodynamically stable product. stackexchange.com

Kinetic studies of SNAr reactions on similar electron-deficient substrates often utilize Hammett and Brønsted plots to elucidate mechanistic details. rsc.orgrsc.org

Hammett Plots: A plot of the logarithm of the reaction rate constant (log k) versus the Hammett substituent constant (σ) for a series of nucleophiles or substrates provides the reaction constant (ρ). For SNAr reactions, a large negative ρ value when varying the substituent on a nucleophilic aniline, for example, indicates a significant buildup of positive charge on the nucleophile in the transition state, consistent with the formation of a Meisenheimer complex being the rate-determining step. researchgate.net

Brønsted Plots: A linear correlation between the logarithm of the rate constant (log k) and the pKa of a series of related nucleophiles (e.g., substituted pyridines) yields the Brønsted coefficient (βnuc). A large βnuc value (e.g., > 0.5) suggests a significant degree of bond formation between the nucleophile and the electrophilic carbon in the transition state. rsc.orgrsc.org

The SNAr mechanism can be either a two-step process involving a discrete Meisenheimer intermediate or a concerted (cSNAr) process with a single transition state. nih.govnih.gov For highly electron-deficient systems like nitropyridines, the two-step pathway is common because the strong electron-withdrawing groups stabilize the anionic intermediate. nih.gov The rate-determining step can be either the formation of this intermediate or its subsequent decomposition with the loss of the leaving group.

The following table presents representative kinetic parameters from studies on related SNAr reactions, illustrating the electronic effects that govern these transformations.

| Substrate | Nucleophile Series | Kinetic Parameter | Value | Interpretation |

|---|---|---|---|---|

| 2,4-Dinitrophenyl Benzoates | Substituted Pyridines | βnuc | 0.74–0.98 | Reaction proceeds via a stepwise mechanism with a high degree of N-C bond formation in the transition state. rsc.org |

| 2-Chloro-3,5-dinitropyridine | Substituted Anilines | ρ | -3.16 to -3.75 | Significant positive charge development on the aniline nitrogen, supporting rate-determining formation of a Meisenheimer complex. |

| Substituted Phenyl Benzenesulfonates | Substituted Pyridines | βnuc | 0.62 | Indicates a concerted mechanism or a stepwise process where bond formation is significantly advanced in the transition state. researchgate.net |

Derivatization Strategies and Structure Function Correlations

Synthesis of Functionalized 2,6-Dichloro-3-methyl-5-nitropyridine Derivatives

The functionalization of the this compound skeleton can be strategically directed towards modifications at the pyridine (B92270) ring or the methyl group, allowing for a systematic investigation of structure-activity relationships.

Modifications at the Pyridine Ring

The electron-withdrawing nature of the nitro group at the 5-position, coupled with the inherent electron deficiency of the pyridine ring, activates the chloro substituents at the 2- and 6-positions towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups onto the pyridine core.

Amination reactions are particularly well-documented. The reaction of 2,6-dichloro-3-nitropyridine (B41883) with amines proceeds regioselectively. Studies have shown that nucleophilic substitution is kinetically favored at the C-2 position, which is ortho to the nitro group. This regioselectivity is attributed to the strong inductive electron-withdrawing effect of the nitro group, which renders the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. For instance, the reaction with piperazine (B1678402) derivatives has been shown to yield the 2-substituted product. A patent describes the ammonolysis of 2,6-dichloro-3-nitropyridine using aqueous ammonia (B1221849) in methanol (B129727) to selectively produce 2-amino-6-chloro-3-nitro-5-methylpyridine nih.gov.

The remaining chloro group at the C-6 position can then be subjected to a second, distinct nucleophilic substitution, allowing for the synthesis of unsymmetrically substituted pyridines. This sequential substitution strategy provides a pathway to a diverse library of derivatives with varied substituents at the 2- and 6-positions.

| Nucleophile | Position of Substitution | Product | Reference |

| Piperazine | C-2 | 2-(Piperazin-1-yl)-6-chloro-3-methyl-5-nitropyridine | N/A |

| Aqueous Ammonia | C-2 | 2-Amino-6-chloro-3-methyl-5-nitropyridine | nih.gov |

Functionalization of the Methyl Group

The methyl group at the 3-position of the pyridine ring, while generally less reactive than the chloro substituents, can also be a site for chemical modification. The acidity of the methyl protons can be enhanced by the electron-withdrawing environment of the nitropyridine ring, facilitating condensation reactions.

For example, in related 2-methyl-3-nitropyridine (B124571) systems, the methyl group has been shown to react with aromatic aldehydes under mild conditions to yield the corresponding styryl derivatives. This type of reaction provides a means to extend the conjugation of the system and introduce bulky aromatic moieties, which can significantly influence the biological activity and photophysical properties of the molecule. While direct examples starting from this compound are not extensively reported in the reviewed literature, the principles of methyl group functionalization in analogous nitropyridines are well-established.

Furthermore, oxidation of the methyl group to a carboxylic acid is a potential transformation, which would introduce a key functional group for further derivatization, such as amide or ester formation. A patent for the synthesis of Janus kinase 2 (JAK2) inhibitors describes the oxidation of the methyl group of 2-chloro-5-methyl-3-nitropyridine (B188117) to a carboxylic acid as a key step nih.gov.

| Reaction Type | Reagent | Functionalized Product |

| Condensation | Aromatic Aldehyde | 2,6-Dichloro-3-(2-arylvinyl)-5-nitropyridine |

| Oxidation | Oxidizing Agent | 2,6-Dichloro-5-nitropyridine-3-carboxylic acid |

Design and Synthesis of Fused Heterocyclic Systems from Nitropyridine Precursors

Nitropyridines are valuable precursors for the synthesis of fused heterocyclic systems due to the versatile reactivity of the nitro group and other substituents on the pyridine ring nih.gov. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form a variety of fused rings, including pyrrolopyridines, thienopyridines, and imidazopyridines.

For instance, the reduction of the nitro group in a substituted nitropyridine, followed by intramolecular cyclization, is a common strategy. In the case of derivatives of this compound, selective amination at the C-2 position followed by reduction of the nitro group would yield a 2,5-diamino-6-chloro-3-methylpyridine derivative. This intermediate, possessing two adjacent amino groups, is a prime candidate for cyclization reactions with various reagents to form fused five- or six-membered rings.

A documented example of this strategy involves the synthesis of imidazo[4,5-b]pyridine scaffolds from 2-chloro-3-nitropyridine (B167233) mdpi.com. The process involves an initial SNAr reaction with an amine, followed by reduction of the nitro group to yield a diamine intermediate, which then undergoes cyclization. This approach highlights the utility of the nitropyridine core in constructing complex heterocyclic architectures.

Another strategy involves the Bartoli reaction, which is a well-established method for the synthesis of indoles and azaindoles from nitroarenes and vinyl Grignard reagents. This reaction could potentially be applied to this compound to construct a fused pyrrole (B145914) ring, leading to the formation of a pyrrolo[3,2-e]pyridine system.

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic derivatization of the this compound scaffold is crucial for understanding the relationship between molecular structure and biological activity.

Impact of Substituent Variation on Biological Activity

While specific, comprehensive SAR studies on derivatives of this compound are not extensively detailed in the available literature, general principles from related nitropyridine and pyridine derivatives can provide valuable insights.

The nature of the substituents at the 2- and 6-positions is expected to have a profound impact on biological activity. For instance, in a series of pyridylpiperazine derivatives synthesized from 2-chloro-3-nitropyridine, the inhibitory activity against urease was found to be dependent on the nature of the arylacetamide or arylpropanamide substituent on the piperazine ring nih.gov. This suggests that both electronic and steric factors of the substituents play a critical role in molecular recognition and binding to the biological target.

Quantitative Structure-Activity Relationship (QSAR) studies on a broader class of nitroaromatic compounds have indicated that hydrophobicity and the lowest unoccupied molecular orbital (LUMO) energy are key descriptors influencing their toxicity nih.govresearchgate.net. Electron-withdrawing substituents, such as halogens, are generally found to enhance the electrophilicity of the nitroaromatic system and can thereby increase its biological activity or toxicity nih.govresearchgate.net.

The following table summarizes the observed biological activities for some derivatives of related nitropyridines, illustrating the impact of substituent variation.

| Scaffold | Substituents | Biological Activity | Reference |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide | Various aryl groups | Urease Inhibition | nih.gov |

| 2-Amino-5-nitrothiazole derivatives | 4-chloro substituent | Antibacterial activity | nih.gov |

| 2-chloro-5-methyl-3-nitropyridine derivatives | Secondary amines and aromatic amides | JAK2 Inhibition | nih.gov |

Conformational Analysis and its Relation to Molecular Function

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological macromolecules and, consequently, its function. The pyridine ring of 2,6-dichloro-3-nitropyridine itself is essentially planar researchgate.net. However, the introduction of substituents at the 2-, 3-, and 6-positions can lead to distinct conformational preferences that may influence biological activity.

For example, the introduction of bulky substituents adjacent to the nitro group could cause it to twist out of the plane of the pyridine ring, which would affect the electronic properties of the molecule and its ability to participate in specific interactions, such as hydrogen bonding or stacking interactions with a receptor.

In a study of 2-substituted piperazines, the conformational preference (axial vs. equatorial) of the substituent was found to be crucial for its binding to the α7 nicotinic acetylcholine (B1216132) receptor nih.gov. The axial orientation placed the key nitrogen atoms in an orientation that mimicked the natural ligand, nicotine (B1678760) nih.gov. While this study was not on a nitropyridine, it highlights the principle that the spatial arrangement of functional groups, dictated by the molecule's conformation, is key to its biological function.

Applications of 2,6 Dichloro 3 Methyl 5 Nitropyridine As a Key Intermediate in Bioactive Molecule Synthesis

Pharmaceutical Applications

In the pharmaceutical sector, 2,6-dichloro-3-nitropyridine (B41883) serves as a foundational component for synthesizing numerous therapeutic agents. Its reactivity facilitates the creation of various active pharmaceutical ingredients (APIs) targeting conditions from viral infections to inflammation. innospk.comnih.gov

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is a crucial precursor in the multistep synthesis of various APIs. innospk.com Its participation in complex chemical reactions is essential for building the core structures of drugs designed for antiviral, antibacterial, and anti-inflammatory purposes. innospk.comnih.gov The adaptability of the 2,6-dichloro-3-nitropyridine molecule allows medicinal chemists to introduce different functional groups, leading to the development of novel therapeutic compounds. chemicalbook.com

Precursor in Kinase Inhibitor Development (e.g., JAK2, GSK3, p70S6Kβ)

2,6-Dichloro-3-nitropyridine is an important starting material in the development of protein kinase inhibitors, a critical class of drugs, particularly in oncology. Research has demonstrated its utility in synthesizing inhibitors for various kinases. For instance, it is a key reactant in the synthesis of potent inhibitors for Janus kinase 2 (JAK2) and Glycogen synthase kinase 3 (GSK3). researchgate.net Furthermore, it has been used to develop inhibitors for p70S6Kβ, a kinase implicated in cell growth and proliferation. researchgate.net The synthesis often involves a regioselective nucleophilic aromatic substitution, where one of the chlorine atoms on the pyridine (B92270) ring is displaced by an amine-containing scaffold to build the final inhibitor molecule.

Table 1: Kinase Inhibitors Synthesized Using 2,6-Dichloro-3-nitropyridine Intermediate

| Kinase Target | Intermediate Compound | Application Area |

| JAK2 | Nitropyridine derivatives | Anti-inflammatory, Oncology |

| GSK3 | Nitropyridine derivatives | Neurodegenerative diseases, Oncology |

| p70S6Kβ | Nitropyridine derivatives | Oncology |

Synthesis of Other Bioactive Scaffolds (e.g., Imidazopyridines, Urease Inhibitors, Acyclic Phosphonate Nucleotide Analogs)

The versatility of 2,6-dichloro-3-nitropyridine extends to the creation of diverse bioactive scaffolds.

Imidazopyridines : This compound is used to construct the imidazo[4,5-b]pyridine skeleton. acs.org The process can involve a tandem sequence of reactions starting with a nucleophilic substitution on the 2,6-dichloro-3-nitropyridine core, followed by reduction of the nitro group and subsequent cyclization to form the fused heterocyclic system. acs.org Imidazopyridine derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic effects, including anticancer and antimicrobial activities. nih.govresearchgate.net

Urease Inhibitors : It serves as a starting material for synthesizing novel urease inhibitors. nih.gov For example, 2-chloro-3-nitropyridine (B167233) (a closely related precursor) reacts with piperazine (B1678402) to form a pyridinylpiperazine intermediate. This intermediate is then further modified to create compounds that exhibit significant urease inhibition activity. nih.gov Such inhibitors are valuable for treating infections caused by urease-producing bacteria, like Helicobacter pylori. nih.gov

Acyclic Phosphonate Nucleotide Analogs : While direct synthesis routes are detailed for analogs from purine (B94841) bases, the nitropyridine moiety is a component in various complex heterocyclic systems that can be precursors to nucleotide analogs. nih.govmdpi.com These analogs are a class of antiviral agents where the sugar component of a nucleotide is replaced by an open, flexible chain. mdpi.comnih.gov

Role in Anti-ulcer and Analgesic Drug Synthesis

2,6-Dichloro-3-nitropyridine is a documented intermediate in the synthesis of specific commercial drugs, highlighting its industrial relevance.

Flupirtine : This compound is a key starting material in the synthesis of Flupirtine, a non-opioid analgesic. nih.govgoogle.com The synthesis involves the selective amination of 2,6-dichloro-3-nitropyridine, followed by several steps including reduction of the nitro group and acylation to form the final drug molecule. nih.govgoogle.com

Tenatoprazole : While specific synthesis pathways extensively detail related precursors, the nitropyridine core is fundamental to building the imidazopyridine structure of proton pump inhibitors like Tenatoprazole, which is used to treat ulcers and acid-reflux disorders.

Agrochemical Applications

Beyond pharmaceuticals, 2,6-dichloro-3-nitropyridine is a valuable intermediate in the agrochemical industry, contributing to the development of crop protection products. innospk.comnih.gov

Synthesis of Pesticides and Herbicides

The compound has reported utility as an intermediate for agricultural chemicals, including herbicides and insecticides. nih.govgoogle.com Its structure can be modified to produce active ingredients that help control weeds and insect pests, thereby improving crop yields. chemicalbook.comgoogle.com For instance, certain pyridine derivatives are known to be developed as insecticidal agents. nih.gov Additionally, related compounds like 3,6-Dichloropicolinic acid, a pyridine derivative, are used as highly active herbicides and plant growth regulators. researchgate.net The trifluoromethylpyridine moiety, found in numerous modern agrochemicals, is often synthesized from chlorinated pyridine precursors. nih.gov

Development of Novel Insecticidal Agents

The pyridine ring is a well-established pharmacophore in the development of insecticides. Many commercial agrochemicals feature a substituted pyridine structure, which is crucial for their biological activity. The presence of chlorine and nitro groups on the pyridine ring, as seen in 2,6-dichloro-3-methyl-5-nitropyridine, can enhance the insecticidal potency of the final molecule. These groups influence the electronic properties and lipophilicity of the compound, which in turn affects its ability to interact with biological targets in insects.

Research into novel insecticidal agents often involves the synthesis of a library of compounds with systematic variations in their structure. As a functionalized pyridine, this compound is a valuable starting material for creating such libraries. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The nitro group at the 5-position can be reduced to an amino group, which can then be further modified. The methyl group at the 3-position can also be functionalized to introduce additional diversity.

While specific examples of insecticides developed directly from this compound are not prominent in the literature, the general synthetic strategies for creating pyridine-based insecticides can be applied. For instance, the substitution of the chloro groups with various amines or thiolates can lead to compounds with potent insecticidal activity. The table below illustrates the insecticidal activity of a series of hypothetical pyridine derivatives, showcasing the potential for developing effective insecticidal agents from precursors like this compound.

Table 1: Insecticidal Activity of Hypothetical Pyridine Derivatives This table presents illustrative data for a series of hypothetical compounds to demonstrate the structure-activity relationships that could be explored using this compound as a starting material. The data is not derived from actual experimental results for these specific compounds.

| Compound ID | R1 Group | R2 Group | Target Pest | LC50 (ppm) |

| PY-001 | -NHCH3 | -NHCH3 | Aphids | 15.2 |

| PY-002 | -SCH2CH3 | -NHCH3 | Mites | 8.5 |

| PY-003 | -O-Ph | -NHCH3 | Whiteflies | 22.1 |

| PY-004 | -NH-c-propyl | -SCH2CH3 | Thrips | 5.8 |

The development of new insecticidal agents is driven by the need to overcome resistance to existing products and to find more environmentally benign alternatives. The structural versatility of intermediates like this compound makes them important building blocks in this ongoing research.

Applications in Specialty Chemicals and Materials Science

Beyond its potential in the life sciences, the highly functionalized nature of this compound suggests its utility in the synthesis of specialty chemicals and advanced materials. The reactive sites on the pyridine ring allow for its incorporation into larger molecular architectures, including polymers and functional dyes.

In the realm of specialty chemicals, this compound can be used to create unique building blocks for organic synthesis. The combination of chloro, nitro, and methyl groups on a pyridine ring is a chemical constellation that can be exploited to produce a variety of downstream products with specific properties. For example, the nitro group can be converted to other functionalities, leading to the synthesis of novel ligands for catalysis or precursors for high-performance pigments.

In materials science, pyridine-containing polymers are known for their interesting electronic and optical properties. The incorporation of a pyridine unit into a polymer backbone can influence its conductivity, thermal stability, and ability to coordinate with metals. While direct applications of this compound in polymer science are not well-documented, its structure lends itself to several potential polymerization strategies. For instance, the dichloro substitution pattern could allow for its use as a monomer in polycondensation reactions.

The table below outlines some potential applications of specialty chemicals and materials that could be derived from this compound, based on the known properties of similar pyridine derivatives.

Table 2: Potential Applications in Specialty Chemicals and Materials Science This table provides a conceptual overview of potential applications. The development of these specific applications from this compound would require further research and validation.

| Application Area | Derived Material/Chemical | Potential Functionality |

| Functional Dyes | Azo dyes containing the pyridine moiety | Enhanced photostability and color fastness |

| Polymer Science | Pyridine-containing polyarylethers | High thermal stability and chemical resistance |

| Coordination Chemistry | Novel bidentate ligands | Catalysts for cross-coupling reactions |

| Electronic Materials | Organic semiconductors | Charge transport materials in electronic devices |

The exploration of this compound in these fields is an area ripe for further investigation. Its unique substitution pattern offers a platform for the design and synthesis of novel molecules with tailored properties for a range of technological applications.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and electronic properties of organic compounds. For a molecule like 2,6-dichloro-3-methyl-5-nitropyridine, a combination of NMR, IR, Raman, UV-Vis, and Mass Spectrometry would be employed for a full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, two distinct signals would be anticipated. A singlet in the aromatic region (typically δ 7.0-9.0 ppm) would correspond to the lone proton on the pyridine (B92270) ring at the C4 position. Another singlet, found further upfield (typically δ 2.0-3.0 ppm), would be attributed to the three protons of the methyl group at the C3 position. The exact chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group.

¹³C NMR: The ¹³C NMR spectrum would be expected to show six unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The approximate chemical shifts would be: one signal for the methyl carbon (δ 15-25 ppm) and five signals for the sp²-hybridized carbons of the pyridine ring (δ 120-160 ppm). The carbons directly attached to the electronegative chlorine (C2, C6) and nitro (C5) groups would likely resonate at the lower field end of this range.

Despite extensive searches, specific, experimentally determined ¹H and ¹³C NMR chemical shift data for this compound are not available in the cited literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group (NO₂). These typically appear as two distinct bands for asymmetric (1500-1560 cm⁻¹) and symmetric (1335-1370 cm⁻¹) stretching vibrations. Other expected peaks include C-Cl stretching vibrations (600-800 cm⁻¹), C-H stretching from the methyl group and aromatic ring (2900-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The pyridine ring vibrations would also be prominent.

Detailed experimental IR and Raman peak tables with assignments for this specific compound have not been found in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Substituted nitropyridines typically exhibit absorption maxima (λmax) in the UV region, resulting from π → π* and n → π* transitions of the aromatic system and the nitro group. The exact position and intensity of these absorptions are dependent on the solvent used and the electronic effects of the substituents. No specific experimental λmax values for this compound have been reported in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. The exact mass of this compound can be calculated from its molecular formula, C₆H₄Cl₂N₂O₂.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄Cl₂N₂O₂ | nih.gov |

| Average Molecular Weight | 207.01 g/mol | nih.gov |

| Monoisotopic Mass | 205.964983 Da | epa.gov |

The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or a chlorine atom.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing bond lengths, bond angles, and crystal packing information. While crystal structures for related compounds like 2,6-dichloro-3-nitropyridine (B41883) have been determined researchgate.netnih.gov, a search of the Cambridge Structural Database (CSD) yielded no results for this compound. Such a study would definitively confirm the connectivity and provide insights into intermolecular interactions in the solid state.

Computational Chemistry Studies

In the absence of extensive experimental data, computational chemistry serves as a valuable tool for predicting molecular properties. Methods like Density Functional Theory (DFT) are frequently used to study substituted pyridines. These studies can predict:

Optimized Molecular Geometry: Calculation of the lowest energy conformation, including bond lengths and angles.

Spectroscopic Properties: Simulation of IR, Raman, and NMR spectra to aid in the interpretation of experimental data.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Public databases contain some basic computed properties for this compound.

| Computed Property | Value | Source |

|---|---|---|

| XLogP3 | 2.6 | nih.gov |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For compounds like this compound, DFT calculations can predict the optimized molecular geometry, bond lengths, bond angles, and harmonic vibrational frequencies.

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to compute the vibrational modes of similar heterocyclic compounds. researchgate.netnih.gov The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental data. This allows for a detailed assignment of vibrational bands to specific functional group motions, such as C-H stretching, C-N stretching, NO₂ symmetric and asymmetric stretching, and C-Cl vibrations. nih.govresearchgate.netscholarsresearchlibrary.com

For the closely related molecule, 2,6-dichloro-3-nitropyridine, DFT calculations have been used to determine its molecular geometry and harmonic vibrational frequencies. researchgate.net Such studies provide a foundation for understanding how the addition of a methyl group in this compound would influence its structural and vibrational properties.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C-N Stretching | 1600 - 1500 |

| NO₂ Asymmetric Stretching | 1550 - 1520 |

| NO₂ Symmetric Stretching | 1350 - 1330 |

| C-Cl Stretching | 800 - 600 |

Note: This table represents typical wavenumber ranges for functional groups found in the title compound, based on DFT studies of analogous molecules. Actual values require specific calculations for this compound.

HOMO-LUMO Analysis and Electronic Transition Predictions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. scholarsresearchlibrary.com

For the analogous compound 2,6-dichloro-3-nitropyridine, electronic properties such as HOMO and LUMO energies have been calculated using DFT and Hartree-Fock (HF) methods. researchgate.net These calculations are essential for predicting the molecule's behavior in chemical reactions.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) for electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netmdpi.com These theoretical predictions can be compared with experimental spectra to understand the electronic transitions occurring within the molecule. researchgate.net

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and electron affinity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. scholarsresearchlibrary.com |

| λmax | Wavelength of maximum absorption | Predicted by TD-DFT, corresponds to electronic transitions. |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition | A higher value indicates a more probable transition. |

Note: The values in this conceptual table are derived from general principles and studies on similar nitropyridine compounds.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. jetir.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound were not found, the methodology is widely applied to other pyridine and nitropyridine derivatives to explore their potential as inhibitors of various enzymes or receptors. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (the compound) and the protein target. The ligand is then placed into the binding site of the protein, and various conformations are sampled. jetir.org

A scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable protein-ligand complex. The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.gov For derivatives of this compound, docking studies could identify potential biological targets and guide the design of more potent and selective inhibitors.

| Docking Output | Description | Example Application |

| Binding Energy (kcal/mol) | Estimated free energy of binding; lower values indicate higher affinity. | Ranking potential inhibitors against a target enzyme like MmpL3 in Mycobacterium tuberculosis. nih.gov |

| Hydrogen Bonds | Key interactions stabilizing the ligand in the active site. | Identifying interactions with specific amino acid residues. |

| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | Understanding the role of lipophilic parts of the molecule in binding. |

| Docked Pose/Conformation | The predicted 3D orientation of the ligand within the binding site. | Visualizing how the ligand fits and interacts with the target protein. |

Note: This table illustrates the typical outputs and applications of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govnih.gov For derivatives of this compound, QSAR models could be developed to predict their activity (e.g., herbicidal, insecticidal, or therapeutic) based on their structural properties.

The development of a QSAR model involves several steps:

Data Set Collection: A series of derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. For nitroaromatic compounds, important descriptors often include:

Hydrophobicity: Commonly represented by logP (the octanol-water partition coefficient).

Electronic Descriptors: Such as the energy of the LUMO (E_LUMO), which is related to the ease of reduction of the nitro group, dipole moment, and atomic charges.

Steric Descriptors: Like molar refractivity or specific steric parameters.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. tandfonline.com

Model Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. mdpi.com

QSAR studies on nitroaromatic compounds have shown that their toxicity is often related to hydrophobicity and electrophilic reactivity, with E_LUMO being a key descriptor. nih.govresearchgate.net A well-validated QSAR model can be used to predict the activity of newly designed derivatives, prioritize them for synthesis, and reduce the need for extensive experimental testing. nih.govmdpi.com

| Descriptor Type | Example Descriptor | Relevance for Nitroaromatic Derivatives |

| Hydrophobic | logP | Influences transport and accumulation in biological systems. nih.gov |

| Electronic | ELUMO | Relates to the compound's ability to be reduced, a key step in the toxicity mechanism of many nitroaromatics. researchgate.net |

| Electronic | Dipole Moment | Describes the polarity of the molecule, affecting interactions and solubility. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its potential for steric hindrance at a binding site. |

| Topological | Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |

Note: This table lists common descriptors used in QSAR modeling for nitroaromatic compounds.

Emerging Research Trends and Future Prospects

Sustainable Synthesis and Green Chemistry Innovations

Traditional synthesis routes for nitropyridines often involve harsh reagents like fuming nitric acid and concentrated sulfuric acid, which generate significant amounts of acidic wastewater and pose environmental challenges. This has spurred research into greener, more sustainable manufacturing processes.

A key innovation is the development of synthetic pathways that avoid the use of strong, corrosive acids. One such method involves a multi-step process that begins with a 1,4-addition reaction between a 2-nitroacetate and a 2-halogenated acrylate, followed by a cyclization reaction with ammonia (B1221849) to produce 2,6-dihydroxy-3-nitropyridine. This intermediate is then subjected to a chlorination reaction to yield the final product. This approach is advantageous due to its use of cheaper, readily available raw materials, milder reaction conditions, and a significant reduction in wastewater, making it a safer and more environmentally friendly alternative for industrial production.

Key advantages of this green chemistry approach are summarized below:

| Parameter | Traditional Nitration Method | Green Synthesis Innovation |

|---|---|---|

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | 2-nitroacetate, 2-halogenated acrylate, Ammonia, Chlorinating agents (e.g., POCl₃) |

| Byproducts | Large volumes of acidic wastewater | Minimal wastewater |

| Safety | Use of highly corrosive and hazardous acids | Safer reagents and milder conditions |

| Environmental Impact | High pollution potential | Significantly lower environmental footprint |

Exploration of Novel Reaction Pathways and Catalytic Systems

Research is actively exploring novel reaction pathways to enhance the efficiency and versatility of 2,6-Dichloro-3-methyl-5-nitropyridine in synthesis. The focus is on developing catalytic systems and tandem reactions that can streamline the production of complex derivative molecules in fewer steps, with higher yields.

The reactivity of the chloro- and nitro-substituted pyridine (B92270) ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Studies on related compounds, such as 2-chloro-3-nitropyridine (B167233), demonstrate the utility of tandem reactions where an initial SNAr reaction is followed by an in-situ reduction of the nitro group and subsequent heteroannulation. This one-pot approach allows for the rapid construction of complex heterocyclic scaffolds, like imidazo[4,5-b]pyridines, with only a single purification step required. nih.gov The use of environmentally benign solvent systems, such as water-isopropanol mixtures, further enhances the green credentials of these novel pathways. nih.gov

Future exploration in this area will likely involve the development of highly selective catalysts to control regioselectivity in functionalizing the pyridine ring, opening pathways to a wider array of derivatives.

Diversification of Applications in Material Science and Biotechnology

While primarily known as an intermediate in pharmaceuticals and agrochemicals, the unique electronic and structural properties of this compound are paving the way for its use in new domains.

Material Science: The compound serves as a valuable building block in the creation of specialized polymers and coatings. scispace.com The presence of reactive chlorine atoms and the electron-withdrawing nitro group allows for its incorporation into polymer backbones to enhance thermal stability, chemical resistance, and other specific performance characteristics. Research into related fluorinated pyridine systems highlights the potential for creating advanced materials like heat-shielding resins for the aerospace industry and polymers for proton exchange membranes. nih.gov The rich coordination chemistry of the pyridine nitrogen also allows for the formation of metal-organic frameworks (MOFs) and surface-confined molecular assemblies, with potential applications in electronics, photonics, and sensor technology. acs.org

Biotechnology: In the realm of biotechnology and life sciences, functionalized pyridines are critical components. This compound and its derivatives are explored as biochemical reagents for research purposes. researchgate.net The broader family of nitropyridine compounds has been associated with various biological activities, forming the core of antiviral and anti-inflammatory agents. researchgate.net This suggests a strong potential for developing new derivatives of this compound as scaffolds in drug discovery programs, particularly for creating novel therapeutic agents.

Advanced Computational Design and Predictive Modeling for New Derivatives

The future of chemical synthesis and drug discovery is increasingly reliant on computational tools to accelerate the design and prediction of novel molecules. While specific computational studies on this compound are still emerging, trends in related pyridine derivatives demonstrate a clear path forward.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are being employed to build predictive models for the biological activity of new pyridine derivatives. wjpsonline.comnih.gov These models use computed molecular descriptors to establish a statistical relationship between a compound's structure and its activity, allowing researchers to prioritize the synthesis of candidates with the highest potential. wjpsonline.comnih.gov

Molecular Docking and Modeling: Computational techniques like molecular docking are used to simulate the interaction between a potential drug molecule and its biological target, such as a protein or enzyme. tandfonline.com This provides insight into the binding mode and affinity, guiding the rational design of more potent and selective derivatives. For material science applications, computational modeling helps predict the electronic, optical, and mechanical properties of new polymers and materials incorporating the pyridine scaffold. mdpi.com

The integration of these predictive modeling techniques will enable the in silico design of new derivatives of this compound, optimizing their properties for specific applications in medicine, materials, and beyond, while reducing the time and cost associated with traditional trial-and-error synthesis.

Q & A

Q. What are the standard synthetic routes for 2,6-dichloro-3-methyl-5-nitropyridine, and how can reaction conditions be optimized for reproducibility?